N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 879919-98-9
VCID: VC6777213
InChI: InChI=1S/C25H22N4O2S/c1-3-6-18-13-24(29-22-8-5-4-7-21(22)28-25(29)20(18)14-26)32-15-23(31)27-19-11-9-17(10-12-19)16(2)30/h4-5,7-13H,3,6,15H2,1-2H3,(H,27,31)
SMILES: CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N
Molecular Formula: C25H22N4O2S
Molecular Weight: 442.54

N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide

CAS No.: 879919-98-9

Cat. No.: VC6777213

Molecular Formula: C25H22N4O2S

Molecular Weight: 442.54

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide - 879919-98-9

Specification

CAS No. 879919-98-9
Molecular Formula C25H22N4O2S
Molecular Weight 442.54
IUPAC Name N-(4-acetylphenyl)-2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetamide
Standard InChI InChI=1S/C25H22N4O2S/c1-3-6-18-13-24(29-22-8-5-4-7-21(22)28-25(29)20(18)14-26)32-15-23(31)27-19-11-9-17(10-12-19)16(2)30/h4-5,7-13H,3,6,15H2,1-2H3,(H,27,31)
Standard InChI Key UYNSPCRRHUUULH-UHFFFAOYSA-N
SMILES CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=C(C=C4)C(=O)C)C#N

Introduction

N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide is a complex organic compound featuring a unique structure that combines various functional groups. This compound includes an acetylphenyl group, a cyano group, and a pyridobenzimidazole moiety linked through a sulfanyl group, contributing to its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One effective method involves the reaction of 4-cyano-3-propylpyrido[1,2-a]benzimidazole with an appropriate acetamide derivative in a solvent like dimethylformamide, often requiring heating to facilitate the reaction.

Biological Activities and Potential Applications

Research indicates that compounds similar to N-(4-acetylphenyl)-2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]acetamide exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound may inhibit certain enzymes involved in disease pathways, making it a candidate for further pharmacological exploration.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of Inflammatory Disorders
AntimicrobialCombatting Antibiotic Resistance
AnticancerCancer Therapy Development

Interaction Studies and Mechanism of Action

Interaction studies for this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and molecular docking simulations are employed to evaluate how well the compound interacts with proteins related to disease processes. Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile.

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